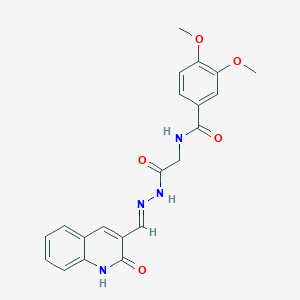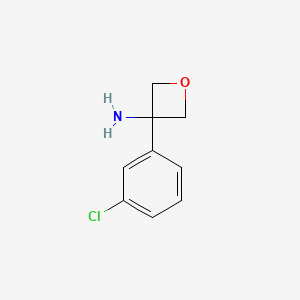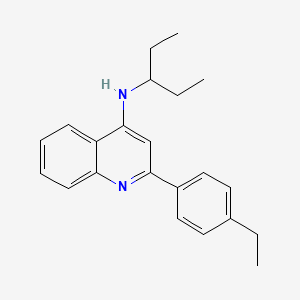
4,4'-Bis(dimethyl(phenyl)silyl)-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Bis(dimethyl(phenyl)silyl)-1,1’-biphenyl is an organosilicon compound characterized by the presence of two dimethyl(phenyl)silyl groups attached to a biphenyl core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(dimethyl(phenyl)silyl)-1,1’-biphenyl typically involves the reaction of 4,4’-dibromobiphenyl with dimethylphenylsilane in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under an inert atmosphere, often using a solvent like toluene, and requires heating to facilitate the coupling reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using larger reactors, and ensuring proper handling of reagents and catalysts to maintain safety and efficiency.
化学反应分析
Types of Reactions: 4,4’-Bis(dimethyl(phenyl)silyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The silicon atoms can be oxidized to form silanols or siloxanes.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The biphenyl core can be further functionalized through cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Typical electrophiles like bromine or nitronium ions can be employed.
Coupling Reactions: Palladium-based catalysts and organometallic reagents are commonly used.
Major Products:
Oxidation: Silanols or siloxanes.
Substitution: Halogenated or nitrated biphenyl derivatives.
Coupling Reactions: Extended biphenyl systems or other functionalized biphenyl derivatives.
科学研究应用
4,4’-Bis(dimethyl(phenyl)silyl)-1,1’-biphenyl has several applications in scientific research:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its electronic properties.
Organic Electronics: The compound’s ability to form stable films makes it suitable for use in electronic devices.
Catalysis: It can serve as a ligand in various catalytic processes, enhancing the efficiency of reactions.
Polymer Chemistry: It is used in the synthesis of novel polymers with unique properties.
作用机制
The mechanism of action of 4,4’-Bis(dimethyl(phenyl)silyl)-1,1’-biphenyl in its applications is largely dependent on its structural features. The biphenyl core provides rigidity and stability, while the dimethyl(phenyl)silyl groups enhance solubility and processability. In electronic applications, the compound facilitates charge transport and improves the efficiency of devices.
相似化合物的比较
4,4’-Bis(dimethyl(styryl)silyl)biphenyl: Similar in structure but with styryl groups instead of phenyl groups.
4,4’-Bis(dimethylamino)biphenyl: Contains dimethylamino groups, offering different electronic properties.
4,4’-Bis(1-phenyl-phenanthro[9,10-d]imidazol-2-yl)biphenyl: A phenanthroimidazole-based material with distinct photophysical properties.
Uniqueness: 4,4’-Bis(dimethyl(phenyl)silyl)-1,1’-biphenyl stands out due to its balanced combination of stability, solubility, and electronic properties, making it particularly useful in the development of advanced materials and electronic devices.
属性
分子式 |
C28H30Si2 |
|---|---|
分子量 |
422.7 g/mol |
IUPAC 名称 |
[4-[4-[dimethyl(phenyl)silyl]phenyl]phenyl]-dimethyl-phenylsilane |
InChI |
InChI=1S/C28H30Si2/c1-29(2,25-11-7-5-8-12-25)27-19-15-23(16-20-27)24-17-21-28(22-18-24)30(3,4)26-13-9-6-10-14-26/h5-22H,1-4H3 |
InChI 键 |
WMSAQZFYMMQUCP-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C1=CC=CC=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)[Si](C)(C)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide](/img/structure/B11948276.png)

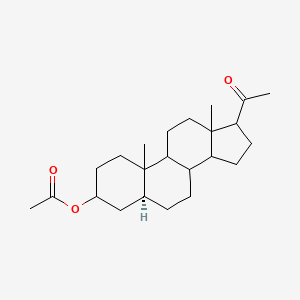
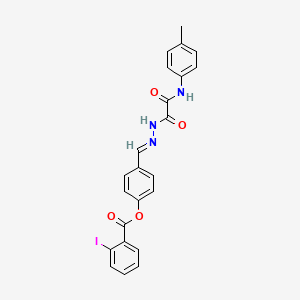

![methyl (2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}propanamido]hexanoate](/img/structure/B11948310.png)
![Bicyclo[3.3.1]nonan-9-one oxime](/img/structure/B11948317.png)

